molecular formula C18H27BrO2 B8538630 3-[6-(4-Bromophenyl)hexyloxymethyl]-3-ethyloxetane

3-[6-(4-Bromophenyl)hexyloxymethyl]-3-ethyloxetane

Cat. No. B8538630
M. Wt: 355.3 g/mol
InChI Key: QFJPFDDEHBKJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-(4-Bromophenyl)hexyloxymethyl]-3-ethyloxetane is a useful research compound. Its molecular formula is C18H27BrO2 and its molecular weight is 355.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[6-(4-Bromophenyl)hexyloxymethyl]-3-ethyloxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[6-(4-Bromophenyl)hexyloxymethyl]-3-ethyloxetane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[6-(4-Bromophenyl)hexyloxymethyl]-3-ethyloxetane

Molecular Formula

C18H27BrO2

Molecular Weight

355.3 g/mol

IUPAC Name

3-[6-(4-bromophenyl)hexoxymethyl]-3-ethyloxetane

InChI

InChI=1S/C18H27BrO2/c1-2-18(14-21-15-18)13-20-12-6-4-3-5-7-16-8-10-17(19)11-9-16/h8-11H,2-7,12-15H2,1H3

InChI Key

QFJPFDDEHBKJJF-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCCCCCCC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of zinc powder (1.80 g, 27.5 mmol) in anhydrous DMA (20 ml) is added iodine (0.5 g, 1.97 mmol). This mixture is stirred until the red color of iodine disappeared (ca. 2 min), followed by the addition of 3-(6-bromohexyloxymethyl)-3-ethyloxetane (5.0 g, 17.9 mmol) and the resultant mixture is stirred at 85° C. for 4.5 h, then cooled to room temperature. In another flask charged with anhydrous THF (30 ml) is added 1-bromo-4-iodobenzene (7.0 g, 24.74 mmol) and Pd(dppf)Cl2 (0.5 g, 0.61 mmol). This mixture is stirred for 10 min, then the organic zinc reagent above is introduced. The reaction mixture is stirred overnight (˜16 h) at room temperature. Sat. aq. NH4Cl solution is added and the mixture is extracted with ethyl acetate (3×70 ml). The extracts are dried (Na2SO4) and evaporated under reduced pressure. The residue is purified by column chromatography on silica, eluting with petrol/ethyl acetate (10:0 to 4:1), to give a brown oil (2.6 g, 41%). 1H NMR (300 MHz, CDCl3): δ(ppm) 7.35 (d, J=8.4 Hz, 2H, Ar—H), 7.01 (d, J=8.4 Hz, 2H, Ar—H), 4.43 (d, J=5.7 Hz, 2H, OCH2), 4.34 (d, J=5.7 Hz, 2H, OCH2), 3.48 (s, 2H, OCH2), 3.41 (t, J=6.4 Hz, 2H, OCH2), 2.53 (t, J=7.9 Hz, 2H, ArCH2), 1.72 (q, J=7.6 Hz, 2H, CH2), 1.56 (m, 4H, CH2), 1.34 (m, 4H, CH2); 0.86 (t, J=7.6 Hz 3H, CH3); 13C NMR (75 MHz, CDCl3): δ (ppm) 141.6 (quat.), 131.2 (CH), 130.2 (CH), 119.3 (quat.), 78.4 (OCH2), 73.4 (OCH2), 71.4 (OCH2), 43.4 (quat.), 35.3 (CH2), 31.3 (CH2), 29.5 (CH2), 29.0 (CH2), 26.8 (CH2), 26.0 (CH2), 8.2 (CH3).
Quantity
0.5 g
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reactant
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30 mL
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5 g
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resultant mixture
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7 g
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0.5 g
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20 mL
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1.8 g
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Yield
41%

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